N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide
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Overview
Description
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide is a complex organic compound that belongs to the class of quinolinyl-pyrazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide typically involves the cyclization of appropriate starting materials under specific conditions. One common method involves the reaction of 1-butyl-6-methoxyquinoline with hydrazine hydrate to form the pyrazolo[3,4-b]quinoline core. This intermediate is then further reacted with butanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored as a potential therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide
- N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide
Uniqueness
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide is unique due to its specific structural features and the resulting pharmacological properties. Compared to similar compounds, it may exhibit different biological activities, making it a valuable candidate for further research and development .
Properties
CAS No. |
714231-83-1 |
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Molecular Formula |
C19H24N4O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)butanamide |
InChI |
InChI=1S/C19H24N4O2/c1-4-6-10-23-19-15(18(22-23)21-17(24)7-5-2)12-13-11-14(25-3)8-9-16(13)20-19/h8-9,11-12H,4-7,10H2,1-3H3,(H,21,22,24) |
InChI Key |
ZYSBXXKDSQHZIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)CCC |
solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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